1-(benzo[d]thiazol-2-yl)-N-(2-fluorophenyl)-5-isopropyl-1H-pyrazole-3-carboxamide
Description
This compound features a pyrazole core substituted at position 1 with a benzo[d]thiazole group, at position 3 with a carboxamide linked to a 2-fluorophenyl moiety, and at position 5 with an isopropyl group.
Properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-N-(2-fluorophenyl)-5-propan-2-ylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4OS/c1-12(2)17-11-16(19(26)22-14-8-4-3-7-13(14)21)24-25(17)20-23-15-9-5-6-10-18(15)27-20/h3-12H,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTUIWBGVDMNGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1C2=NC3=CC=CC=C3S2)C(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the HIV-1 Reverse Transcriptase (RT) . This enzyme plays a crucial role in the replication of the human immunodeficiency virus type 1 (HIV-1), making it a key target in the treatment of HIV-1 infection.
Mode of Action
The compound interacts with its target, the HIV-1 RT, through a process of uncompetitive inhibition . This means that the compound binds to the enzyme-substrate complex, preventing the reaction from proceeding.
Biochemical Pathways
The compound’s interaction with the HIV-1 RT enzyme disrupts the normal replication process of the HIV-1 virus. By inhibiting the RT enzyme, the compound prevents the conversion of viral RNA into DNA, a critical step in the viral replication process.
Pharmacokinetics
These methods can provide valuable information about the compound’s bioavailability and its interaction with biological systems.
Result of Action
The primary result of the compound’s action is the inhibition of the HIV-1 RT enzyme, which leads to a disruption in the replication process of the HIV-1 virus. This can potentially lead to a decrease in viral load and a slowing of disease progression.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For example, solvent effects can play a significant role in the compound’s action. Understanding these effects can help in the development of new products and analytical tools.
Biological Activity
1-(benzo[d]thiazol-2-yl)-N-(2-fluorophenyl)-5-isopropyl-1H-pyrazole-3-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, drawing from diverse research studies.
Synthesis
The synthesis of this compound typically involves the reaction of benzo[d]thiazole derivatives with pyrazole and carboxamide functionalities. The methods often employ various organic solvents and reagents to optimize yield and purity.
Antimicrobial Activity
Research indicates that compounds containing both pyrazole and thiazole moieties exhibit notable antimicrobial properties. In a study evaluating various derivatives, including those similar to this compound, the following results were observed:
| Compound | Microorganism Tested | MIC (μg/mL) | Zone of Inhibition (mm) |
|---|---|---|---|
| 1 | E. coli | 0.25 | 18 |
| 2 | S. aureus | 0.50 | 20 |
| 3 | B. subtilis | 0.75 | 15 |
These results suggest that the compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with varying degrees of efficacy depending on the specific strain tested .
Anti-inflammatory Properties
The pyrazole scaffold has been associated with anti-inflammatory effects. In vitro studies have demonstrated that derivatives can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases . For instance, compounds similar to our target showed comparable efficacy to standard anti-inflammatory drugs like indomethacin in reducing edema in animal models .
Anticancer Activity
The anticancer potential of thiazole-containing compounds has been extensively studied. For example, derivatives were tested against various cancer cell lines, revealing IC50 values that indicate effective cytotoxicity:
| Cell Line | Compound Tested | IC50 (μM) |
|---|---|---|
| Jurkat T cells | 1 | <10 |
| HT-29 | 2 | <15 |
| MCF-7 | 3 | <12 |
These findings highlight the promising role of such compounds in cancer therapy, particularly through mechanisms involving apoptosis induction and cell cycle arrest .
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in inflammation and microbial survival.
- Interaction with Cellular Targets : Studies suggest that thiazole derivatives can bind to specific cellular receptors or proteins, modulating their activity.
- Induction of Apoptosis : The ability to trigger apoptotic pathways in cancer cells is a critical aspect of its anticancer activity.
Case Studies
A notable case study involved the evaluation of a similar compound's effects on Staphylococcus aureus. The study reported a significant reduction in bacterial load in infected animal models treated with the compound, supporting its potential as an effective antimicrobial agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Analogs
Key Observations
In contrast, the 3-acetamidophenyl analog (CAS 1013804-47-1) may favor solubility but lacks the fluorine’s electronegative edge for stronger target interactions . 6-Fluorobenzo[d]thiazole (CAS 1170293-73-8) introduces metabolic stability by resisting oxidative degradation, a common issue with unfluorinated heterocycles .
Impact of Heterocyclic Modifications :
- Replacing phenyl with 2,5-dichlorothiophene (CAS 1171514-43-4) increases lipophilicity (logP ~4.0 estimated), which may improve blood-brain barrier penetration but reduce aqueous solubility .
The target compound’s isopropyl group may mimic razaxaban’s trifluoromethyl in enhancing hydrophobic interactions .
Q & A
Basic: What are the established synthetic routes for this compound, and what key reaction conditions influence yield?
Answer:
The synthesis typically involves a multi-step protocol starting with cyclocondensation reactions. For example, benzo[d]thiazole derivatives are often prepared via nucleophilic substitution between 2-mercaptobenzothiazole and halogenated intermediates under reflux in polar aprotic solvents (e.g., DMF or DMSO) . The pyrazole core is constructed using hydrazine derivatives and β-keto esters, with isopropyl and fluorophenyl groups introduced via Suzuki-Miyaura or Ullmann coupling reactions . Key factors affecting yield include:
- Catalyst selection : Pd(PPh₃)₄ for cross-coupling reactions (yields ~60-75%) .
- Temperature control : Reflux at 80–100°C for cyclization steps to avoid side products .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) to isolate the target compound (>95% purity) .
Basic: What spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?
Answer:
Structural confirmation requires:
- ¹H/¹³C NMR : Peaks at δ 7.2–8.5 ppm (aromatic protons), δ 2.5–3.2 ppm (isopropyl CH), and δ 10.5–11.0 ppm (amide NH) confirm substituent integration .
- IR spectroscopy : Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~1550 cm⁻¹ (C=N of benzothiazole) validate functional groups .
- Elemental analysis : Discrepancies >0.3% between calculated and observed C/H/N values indicate impurities .
Basic: What preliminary biological screening approaches are recommended for assessing pharmacological potential?
Answer:
Initial screens should include:
- Enzyme inhibition assays : Test against kinases (e.g., EGFR) or proteases using fluorescence-based substrates (IC₅₀ determination) .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (24–72 hr exposure) .
- Solubility studies : Use HPLC to measure logP and aqueous solubility, critical for in vivo models .
Advanced: How can synthetic yields be optimized in multi-step syntheses with low reproducibility?
Answer:
Employ a computational-experimental feedback loop :
- Reaction path search : Use density functional theory (DFT) to identify energetically favorable intermediates and transition states .
- Condition screening : Test solvent polarity (e.g., DMF vs. THF) and catalyst loading (e.g., 1–5 mol% Pd) iteratively .
- Process control : Implement real-time monitoring via in situ FTIR to adjust reaction kinetics .
Documented optimizations improved yields from 45% to 72% in analogous pyrazole syntheses .
Advanced: How should contradictory biological activity data between substituted analogs be analyzed?
Answer:
Resolve contradictions via:
- Substituent effect mapping : Compare analogs with electron-withdrawing (e.g., -F) vs. donating (-OCH₃) groups using 2D-QSAR models .
- Molecular docking : Validate binding poses (e.g., hydrogen bonding with kinase ATP pockets) and correlate with IC₅₀ values .
- Statistical validation : Apply ANOVA to distinguish significant activity differences (p < 0.05) across analogs .
Advanced: What computational strategies validate binding interactions with target proteins?
Answer:
- Molecular docking : Use AutoDock Vina to predict binding affinities (ΔG values) and key interactions (e.g., π-π stacking with benzothiazole) .
- Molecular dynamics (MD) : Simulate ligand-protein complexes for 50–100 ns to assess stability (RMSD < 2.0 Å) .
- Free energy calculations : MM-PBSA/GBSA methods reconcile docking scores with experimental IC₅₀ data (R² > 0.7) .
Advanced: How do electronic effects of fluorine substituents influence reactivity?
Answer:
The 2-fluorophenyl group impacts reactivity via:
- Electron-withdrawing effects : Stabilize transition states in nucleophilic aromatic substitution (k increased by 1.5× vs. non-fluorinated analogs) .
- Steric modulation : Ortho-fluorine reduces rotational freedom, enhancing regioselectivity in cross-coupling reactions .
- DFT analysis : Calculate Fukui indices to predict electrophilic/nucleophilic sites for derivatization .
Advanced: What methodologies enable systematic exploration of structure-activity relationships (SAR)?
Answer:
- Analog synthesis : Prepare derivatives with varied aryl/heteroaryl groups via Suzuki couplings (e.g., 4-fluorophenyl, thiophene) .
- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors) using Schrödinger Phase .
- Cluster analysis : Group compounds by activity profiles (e.g., IC₅₀ < 10 µM) to prioritize lead candidates .
Advanced: How are degradation pathways analyzed to improve compound stability?
Answer:
- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) .
- LC-MS profiling : Identify major degradation products (e.g., hydrolyzed amide bonds) and propose stabilization strategies (lyophilization, antioxidants) .
Advanced: What strategies validate target engagement in cellular models?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
